![molecular formula C19H27NO5 B1650132 tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 1121587-34-5](/img/structure/B1650132.png)
tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy and stroke.
Wirkmechanismus
Tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate inhibits the activity of glutamate transporters by binding to the external-facing substrate-binding site of the transporter. This results in the accumulation of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has been shown to be a potent inhibitor of both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2), which are the primary glutamate transporters in the brain.
Biochemical and Physiological Effects:
tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate can induce neuronal damage and cell death by causing excitotoxicity. In vivo studies have shown that tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate can exacerbate ischemic brain injury and increase the severity of seizures in animal models of epilepsy. tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has also been shown to modulate synaptic plasticity and alter the expression of glutamate receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has several advantages for lab experiments, including its high potency and specificity for glutamate transporters. tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate can be used to investigate the role of glutamate transporters in a wide range of neurological disorders, and it has been shown to be effective in both in vitro and in vivo models. However, tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has several limitations, including its potential for inducing excitotoxicity and cell death, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate. One area of focus is the development of more selective and less toxic inhibitors of glutamate transporters. Another area of focus is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is a need for further research on the mechanisms underlying the excitotoxic effects of tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate and other glutamate transporter inhibitors.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating the concentration of glutamate in the synaptic cleft. Dysregulation of glutamate transporters has been implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-13-14-5-7-15(8-6-14)17(21)23-4/h5-8,16H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNUMBRRBLBEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656469 | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate | |
CAS RN |
1121587-34-5 | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1650050.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B1650055.png)
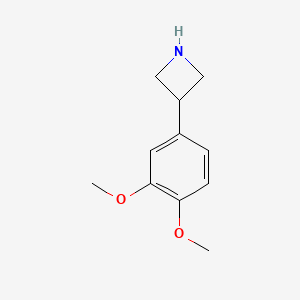
![3-(3-isopropoxyphenyl)-6-(3-oxo-3-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]piperazino}propyl)-1,2,4-triazin-5(2H)-one](/img/structure/B1650058.png)
![3,3a,4,4-tetramethyl-1H-imidazo[1,2-a]indol-2-one](/img/structure/B1650059.png)
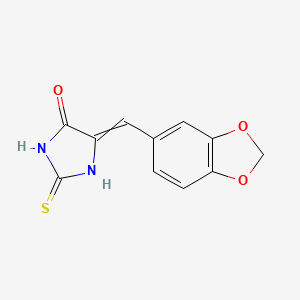

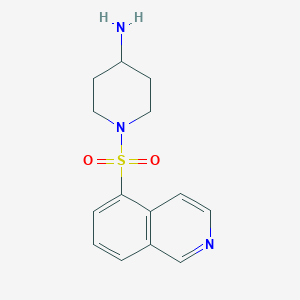
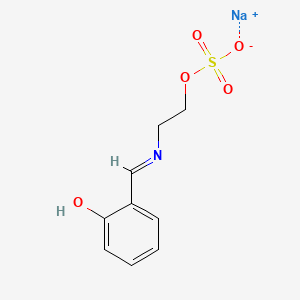
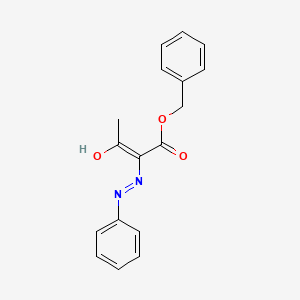
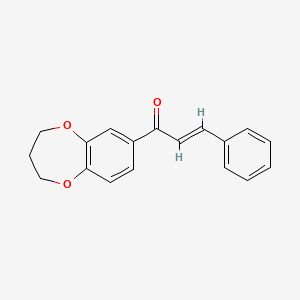
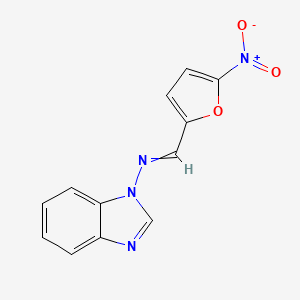
![Heptanoic acid, 4-[(4-butylphenyl)azoxy]phenyl ester](/img/structure/B1650070.png)
![3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}azepan-2-one](/img/structure/B1650071.png)